1,3-Dibromo-2,2-dimethylpropane
Overview
Description
1,3-Dibromo-2,2-dimethylpropane is an organic compound with the molecular formula C₅H₁₀Br₂. It is also known as 1,3-dibromoneopentane. This compound is characterized by the presence of two bromine atoms attached to a propane backbone with two methyl groups at the second carbon position. It is a colorless liquid with a boiling point of approximately 75°C at 12 mmHg and a melting point of -28.63°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,2-dimethylpropane can be synthesized through the bromination of 2,2-dimethylpropane-1,3-diol. The process involves the following steps :
Addition of Bromine: Bromine is added to a solution of 2,2-dimethylpropane-1,3-diol in methanol at a temperature of 0°C.
Reaction Conditions: The reaction mixture is stirred and allowed to warm to room temperature over a period of 15 hours.
Isolation of Product: The resulting precipitate is filtered and washed with cold methanol to yield this compound as a white solid.
Industrial Production Methods
Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction is carried out in a reaction kettle with controlled addition of bromine and continuous stirring to ensure uniformity. The product is then isolated using centrifugation and vacuum drying .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2,2-dimethylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions, often under heated conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include alcohols, ethers, or amines.
Elimination Reactions: The major products are alkenes, such as 2-methyl-2-butene and 2-methyl-1-butene.
Scientific Research Applications
1,3-Dibromo-2,2-dimethylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2,2-dimethylpropane primarily involves its reactivity as an alkylating agent. The bromine atoms are highly electrophilic, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, thereby modifying their structure and function .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-2-methylpropane: Similar in structure but with bromine atoms on adjacent carbon atoms.
1-Bromo-2,2-dimethylpropane: Contains only one bromine atom.
2-Bromo-3-methylbutane: A branched alkyl bromide with a different substitution pattern.
Uniqueness
1,3-Dibromo-2,2-dimethylpropane is unique due to its symmetrical structure and the presence of two bromine atoms on non-adjacent carbon atoms. This structural feature imparts distinct reactivity patterns compared to other similar compounds, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
1,3-dibromo-2,2-dimethylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFLFGXSIWWMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063881 | |
Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |
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Molecular Weight |
229.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,3-Dibromo-2,2-dimethylpropane | |
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CAS No. |
5434-27-5 | |
Record name | 1,3-Dibromo-2,2-dimethylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5434-27-5 | |
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Record name | Neopentyl dibromide | |
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Record name | 5434-27-5 | |
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Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |
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Record name | Propane, 1,3-dibromo-2,2-dimethyl- | |
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Record name | 1,3-dibromo-2,2-dimethylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.180 | |
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Record name | NEOPENTYL DIBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7BM8F38Y | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1,3-Dibromo-2,2-dimethylpropane?
A1: this compound is characterized by the following:
- Spectroscopic Data: Extensive analysis of its Infrared (IR) and Raman spectra, including matrix isolation studies, has revealed the presence of different conformations (GG, AG, AA) and provided detailed vibrational assignments. [, ]
Q2: How stable is this compound under different conditions?
A2: While this compound is a valuable reagent, it exhibits some instability:
- Conformations: In its liquid and gaseous states, it exists as a mixture of three conformations: GG, AG, and AA, with GG being the most stable. []
- Thermal Stability: The compound's conformational equilibrium shifts with temperature changes, impacting its reactivity. [, ]
Q3: What are the applications of this compound in organic synthesis?
A3: this compound is a versatile reagent in organic synthesis:
- Synthesis of Titanacyclobutane: It serves as a precursor for synthesizing Bis(cyclopentadienyl)-3,3-dimethyltitanacyclobutane, a crucial reagent for olefination reactions. []
- Formation of 1,2-Diselenacyclopentane: This dibromo compound is utilized in the synthesis of 4-methyl-4-phenyl-1,2-diselenacyclopentane, demonstrating its utility in heterocyclic chemistry. []
Q4: How does the structure of this compound relate to its reactivity?
A4: The structure of this compound directly influences its reactivity:
- Conformation-Dependent Reactivity: The different conformations (GG, AG, AA) may exhibit varying reactivity due to differences in steric accessibility of the bromine atoms. []
Q5: Are there any alternative synthetic routes to this compound?
A5: Yes, alternative synthetic routes have been explored:
- From 3,3-dimethyloxetane: A mild, one-step synthesis involves reacting 3,3-dimethyloxetane with tetrabromomethane and triphenylphosphine. This method offers a potentially safer and more efficient approach compared to traditional methods. []
Q6: What analytical techniques are commonly employed to study this compound?
A6: Various analytical techniques are crucial for characterizing and quantifying this compound:
- Spectroscopy: Infrared (IR) and Raman spectroscopy are essential tools for conformational analysis and vibrational assignments. Matrix isolation techniques provide enhanced spectral resolution. [, ]
- Gas Chromatography (GC): GC analysis, coupled with bromination reactions, enables the quantification of this compound. []
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